molecular formula C9H10ClNO3S B1333957 Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 515832-45-8

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B1333957
CAS No.: 515832-45-8
M. Wt: 247.7 g/mol
InChI Key: CXSHGGRFIUOIMM-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate: is a chemical compound with the molecular formula C9H10ClNO3S . It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate typically involves the reaction of 5-methylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methanol to yield the final product .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized under specific conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological systems. It can be used in the development of new drugs and therapeutic agents .

Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The chloroacetyl group may play a role in the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison: Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is unique due to the presence of the thiophene ring and the chloroacetyl group. These structural features confer specific chemical reactivity and potential biological activity that may not be present in similar compounds. For example, the thiophene ring can undergo various chemical modifications, and the chloroacetyl group can participate in substitution reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-5-3-6(9(13)14-2)8(15-5)11-7(12)4-10/h3H,4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSHGGRFIUOIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395373
Record name methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515832-45-8
Record name methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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